molecular formula C15H24N2 B7809235 Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine

Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine

Cat. No.: B7809235
M. Wt: 232.36 g/mol
InChI Key: OKQWXJUBSFCXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine is a synthetic amine derivative featuring a pyrrolidine core substituted with benzyl and isopropyl groups at the 1- and 2-positions, respectively, and an additional methylamine moiety.

The pyrrolidine ring introduces conformational rigidity, which could influence receptor-binding specificity compared to flexible alkylamines.

Properties

IUPAC Name

N-benzyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)17(12-15-9-6-10-16-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQWXJUBSFCXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies for Pyrrolidine Formation

The pyrrolidine ring serves as the foundational scaffold for this compound. Patent CN102060743A demonstrates a high-yield method for synthesizing N-benzyl-3-pyrrolidone, a related intermediate, via a four-step process:

  • Ethyl 3-Benzylaminopropionate Synthesis : Benzylamine reacts with ethyl acrylate at 35°C for 15 hours, achieving a 96.4% yield.

  • Michael Addition and Cyclization : The intermediate undergoes cyclization with sodium ethoxide in anhydrous toluene, forming N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.

  • Hydrolysis and Decarboxylation : Acidic hydrolysis followed by base-mediated decarboxylation yields N-benzyl-3-pyrrolidone with a total yield of 55.3%.

For Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine, analogous ring-closing mechanisms can be adapted. Introducing an isopropyl group at the 2-position requires modifying the starting materials. For example, substituting benzylamine with isopropylamine in the initial step could yield a pyrrolidine precursor with an isopropyl substituent. However, steric hindrance may necessitate optimized reaction conditions, such as elevated temperatures (50–60°C) or polar aprotic solvents like DMF.

Strategic Introduction of Benzyl and Isopropyl Groups

Benzylation via Nucleophilic Substitution

Patent CA1047041A outlines a benzylation protocol using benzyl chloride and 2-pyrrolidone in toluene under reflux, achieving an 82% yield of N-benzyl-2-pyrrolidone. This method can be extrapolated to introduce benzyl groups at specific positions on the pyrrolidine ring. Key parameters include:

  • Temperature : Reflux conditions (110–120°C) to overcome activation energy barriers.

  • Base : Sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen.

  • Solvent : Non-polar solvents (toluene, xylene) to stabilize intermediates.

Isopropyl Group Incorporation

Introducing the isopropyl group demands careful selection of alkylating agents. Isopropyl bromide or iodide can react with a secondary amine on the pyrrolidine ring via SN2 mechanisms. For example:

Pyrrolidine-NH+(CH3)2CH-IPyrrolidine-N-CH(CH3)2+HI\text{Pyrrolidine-NH} + (\text{CH}3)2\text{CH-I} \rightarrow \text{Pyrrolidine-N-CH}(\text{CH}3)2 + \text{HI}

This reaction typically requires a polar solvent (e.g., acetonitrile) and a base (e.g., triethylamine) to scavenge HI. Yields are highly dependent on steric factors, necessitating excess alkylating agent (1.5–2.0 equivalents) and prolonged reaction times (12–24 hours).

Amination Strategies for Methylamine Installation

Reductive Amination

Reductive amination represents a robust method for introducing the methylamine group. A ketone intermediate, such as pyrrolidin-2-ylmethyl ketone, can react with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Patent CA1047041A employs hydrogenation with Raney nickel to reduce nitromethylene intermediates to amines, achieving a 78% yield.

Gabriel Synthesis

An alternative route involves the Gabriel synthesis, where phthalimide protects the amine during alkylation. Subsequent hydrazinolysis releases the primary amine. While this method avoids over-alkylation, it introduces additional steps, potentially reducing overall yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldLimitations
Ring-ClosingBenzylamineCyclization, Hydrolysis55.3%Multi-step, decarboxylation
Benzylation2-PyrrolidoneAlkylation, Reduction78%Requires high-pressure H₂
Reductive AminationKetone derivativeCondensation, Hydrogenation60–70%Sensitivity to moisture

Mechanistic Insights and Optimization

Role of Solvent and Base in Cyclization

In CN102060743A, sodium ethoxide in toluene facilitates the cyclization of ethyl 3-benzylaminopropionate. The solvent’s low polarity stabilizes the transition state, while the strong base deprotonates the amine, enhancing nucleophilicity. Substituting toluene with THF could accelerate the reaction but may lower yields due to side reactions.

Temperature Control in Hydrogenation

CA1047041A highlights the importance of temperature during hydrogenation. Maintaining 100°C for 5 hours ensures complete reduction of the nitromethylene group without degrading the benzyl substituent . Exceeding this temperature risks cleavage of the N-benzyl bond.

Chemical Reactions Analysis

Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized pyrrolidine derivatives with altered biological activities.

Scientific Research Applications

Organic Synthesis

Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of ketones or carboxylic acids.
  • Reduction : Resulting in amines or alcohols.
  • Substitution : Allowing for the creation of substituted derivatives depending on the nucleophile used.

Medicinal Chemistry

This compound has garnered interest in pharmacological research due to its potential therapeutic properties:

  • Neurotransmitter Modulation : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety.
  • Anticancer Potential : Derivatives of pyrrolidine have been investigated for their ability to inhibit specific cancer pathways, enhancing the efficacy of existing chemotherapeutic agents .

Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways:

  • Signal Transduction : It may affect pathways regulating cellular responses to stimuli.
  • Metabolism : The compound could alter metabolic pathways, impacting energy production.
  • Gene Expression : By engaging with transcription factors, it may influence gene expression profiles .

Neuropharmacology

Studies on related pyrrolidine compounds have demonstrated their ability to enhance serotonin and dopamine signaling, providing insights into their potential use in treating mood disorders .

Anticancer Research

Research published in the Journal of Medicinal Chemistry highlights the druggability of certain molecular targets for anticancer therapies, establishing a foundation for future studies involving this compound derivatives .

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ergot Alkaloids (e.g., Ergotamine, Ergovaline)

Ergot alkaloids, such as ergotamine (benzyl-substituted) and ergovaline (isopropyl-substituted), share structural motifs with the target compound but differ in their core ergoline scaffold (a tetracyclic system) compared to the monocyclic pyrrolidine in Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine .

Key Differences :

  • Core Structure : The ergoline ring system in ergot alkaloids enables interactions with serotonin and dopamine receptors, contributing to vasoconstrictive and neurological effects. In contrast, the pyrrolidine core of the target compound may limit such interactions due to reduced aromaticity and conformational flexibility.
  • Substituent Effects : Ergotamine’s benzyl group enhances binding to 5-HT1B/1D receptors, whereas ergovaline’s isopropyl group alters receptor affinity and metabolic clearance. The dual substitution (benzyl + isopropyl) in the target compound could create a hybrid pharmacodynamic profile, though empirical data are lacking.

Table 1: Structural and Functional Comparison with Ergot Alkaloids

Compound Core Structure Substituents Known Biological Activity
This compound Pyrrolidine Benzyl, Isopropyl Hypothetical: Unknown
Ergotamine Ergoline Benzyl Vasoconstriction, Migraine treatment
Ergovaline Ergoline Isopropyl Vasoconstriction, Ergotism

Substituted Benzoimidazole Amines (e.g., Patent EP 1 926 722 B1)

Patented benzoimidazole derivatives, such as (2-Fluoro-5-isopropyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine, share the isopropyl substituent but feature a benzoimidazole core and trifluoromethyl groups, which are absent in the target compound .

Key Differences :

  • Electron-Withdrawing Groups : Trifluoromethyl groups in patented compounds increase electronegativity and metabolic resistance, whereas the target compound’s benzyl/isopropyl groups prioritize lipophilicity.
  • Pharmacological Targets : The benzoimidazole scaffold in patented compounds is associated with kinase inhibition, while the pyrrolidine-amine structure may favor GPCR modulation.

Benzyl Alcohol and Isopropyl Myristate

  • Isopropyl Group : Isopropyl myristate’s stability suggests that the isopropyl substituent in the target compound could reduce oxidative degradation compared to smaller alkyl groups.

Biological Activity

Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features:

  • A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.
  • A benzyl group and an isopropyl group attached to the nitrogen atom of the pyrrolidine ring.
  • A methylamine functional group.

These structural components contribute to its lipophilicity and ability to interact with various biological targets, making it a valuable candidate for further research in medicinal chemistry.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. The specific interactions with biological targets may depend on its structural features. Notable activities include:

  • Neurotransmitter Modulation : Compounds with similar structures often influence neurotransmitter systems, potentially acting as modulators or inhibitors.
  • Antidepressant Properties : Some derivatives have shown promise in treating depression by interacting with monoamine transporters.
  • Anticancer Activity : Certain analogs have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Benzyl-pyrrolidin-3-ylmethylamineSimilar pyrrolidine structureNeurotransmitter modulation
N-Isopropyl-pyrrolidineContains isopropyl groupAntidepressant properties
Benzhydryl AminesBenzene ring attached to aminePotential anticancer activity

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.

Synthesis and Research Findings

The synthesis of this compound typically involves several steps, including the formation of intermediates that are crucial for achieving the final product. Research has focused on optimizing these synthetic routes to enhance yield and purity.

Case Studies

  • Antidepressant Activity : A study involving related pyrrolidine compounds demonstrated significant antidepressant effects in animal models, suggesting that this compound could have similar efficacy.
  • Cancer Research : Preliminary studies indicated that derivatives of this compound could inhibit the growth of several cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential.

Q & A

Q. How should stability studies be designed to assess degradation under varying environmental conditions?

  • Methodological Answer : Accelerated stability testing at 40°C/75% RH over 6 months identifies degradation pathways (e.g., hydrolysis or oxidation). Use HPLC-UV to monitor decomposition products. For photostability, expose samples to UV light (ICH Q1B guidelines) and track changes via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.